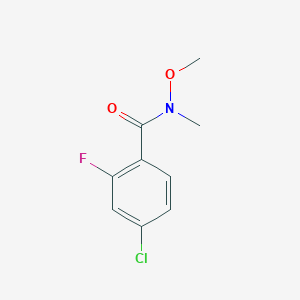

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

Overview

Description

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide (CAS RN: 198967-23-6) is a halogenated benzamide derivative with the molecular formula C₉H₉ClFNO₂ and a molecular weight of 217.62 g/mol . The compound features a benzamide core substituted with chlorine at position 4, fluorine at position 2, and a methoxy-methyl group on the nitrogen atom. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates and materials science applications. Its synthesis likely involves coupling reagents like DCC/HOBt or phosphonium-based agents, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline as the primary starting material.

Methoxylation: The aniline derivative undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

Methylation: The methoxylated intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

Amidation: The final step involves the amidation of the methylated intermediate with methylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and selectivity. The methoxy and methyl groups contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : Regioisomers (e.g., 3-Cl vs. 4-Cl) alter electronic distribution. For example, 4-chloro substitution in the target compound may enhance resonance stabilization compared to 3-chloro analogs .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide contrast with nitro groups (electron-withdrawing) in 4-Bromo-N-(2-nitrophenyl)benzamide, affecting fluorescence and reactivity .

Physicochemical and Functional Properties

Fluorescence Behavior:

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits peak fluorescence intensity at pH 5 and 25°C , with a limit of detection (LOD) of 0.269 mg/L . The target compound’s fluorine substitution may reduce fluorescence due to its electronegativity, though direct data is lacking.

Stability and Reactivity:

- Halogenated benzamides generally exhibit enhanced stability. For example, 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide’s bromine may increase resistance to hydrolysis compared to chloro analogs .

Biological Activity

4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzamide backbone with chlorine and fluorine substituents. This compound has garnered interest in medicinal chemistry and biological studies due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₉H₉ClFNO₂

- Molar Mass : 217.62 g/mol

- Structure : The compound features a chloro group at the para position and a fluoro group at the ortho position relative to the methoxy and methyl groups on the nitrogen atom. This arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, while the methoxy and methyl groups contribute to the compound's stability and solubility. These characteristics facilitate its role as a probe in biochemical assays and as an intermediate in pharmaceutical synthesis.

Interaction with Biological Targets

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound's structural attributes may allow it to modulate receptor activity, influencing various physiological processes.

Applications in Research

This compound has several applications across different fields:

-

Medicinal Chemistry :

- It serves as an intermediate in synthesizing pharmaceutical compounds targeting specific receptors or enzymes.

- Its unique structure may lead to the development of novel therapeutics with improved efficacy.

- Biological Studies :

-

Material Science :

- Employed in developing advanced materials with specific properties, including polymers and coatings.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Case Study 1: Antimalarial Activity

A study aimed at optimizing dihydroquinazolinone derivatives, which share structural similarities with this compound, found that modifications led to enhanced antiparasitic activity against P. falciparum. The optimized compounds demonstrated significant efficacy in mouse models, indicating potential for further development as antimalarial agents .

Case Study 2: Enzyme Interaction Studies

Research involving structural analogs of this compound highlighted its potential to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. These findings suggest that similar compounds could be effective in modulating cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 2-fluoro-4-chlorobenzoic acid with N-methoxy-N-methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. Key conditions include:

- Low temperature (-50°C) to minimize side reactions .

- Dichloromethane (DCM) as the solvent for improved reagent solubility.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic methods?

Post-synthesis characterization requires:

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of carboxylic acid O-H peaks .

- ¹H-NMR : Key signals include methoxy protons (δ 3.2–3.4 ppm) and aromatic protons (δ 7.0–8.0 ppm, split due to Cl/F substituents) .

- Elemental Analysis : Validate C, H, N, Cl, F content within ±0.3% of theoretical values .

Example NMR Data (DMSO-d₆):

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-Methoxy | 3.30 | Singlet |

| Aromatic (Cl/F) | 7.25–7.85 | Multiplet |

Q. What conditions maximize fluorescence intensity for analytical detection?

Fluorescence optimization studies (λex 340 nm, λem 380 nm) show:

- pH 5.0 : Maximum intensity due to protonation state stability .

- 25°C : Higher temperatures (>30°C) reduce quantum yield by 20% .

- Solvent Choice : Ethanol > water > DMSO (ethanol enhances π-π* transitions) .

Q. How do pH and temperature affect the compound’s stability and fluorescence?

- pH Stability : At pH < 4, protonation of the amide group disrupts conjugation, reducing fluorescence. At pH > 7, hydrolysis of the methoxy group occurs, degrading the compound .

- Thermal Stability : Prolonged exposure >40°C leads to decomposition (TGA data shows 5% mass loss at 150°C). Fluorescence intensity drops by 30% after 24 hours at 40°C .

Mechanistic Insight : The amide bond’s resonance structure is pH-sensitive, altering electron distribution in the fluorophore .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : At scale, incomplete coupling generates residual carboxylic acid (detectable via TLC, Rf 0.15 in ethyl acetate).

- Mitigation : Use excess DCC (1.5 eq) and HOBt (1.2 eq) to drive the reaction to >90% completion .

- Purification : Switch to preparative HPLC for >100 mg batches (C18 column, acetonitrile/water gradient) .

Q. How does the compound interact with biological targets (e.g., enzymes)?

While direct studies on this compound are limited, structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial acyl carrier protein synthase (ACPS) . Proposed mechanisms:

- Binding Pocket : The chloro/fluoro groups occupy hydrophobic pockets, while the methoxy group hydrogen-bonds to active-site residues .

- Validation : Molecular docking (AutoDock Vina) predicts a binding affinity of -8.2 kcal/mol for ACPS .

Properties

IUPAC Name |

4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYECROLIZPLTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623591 | |

| Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198967-23-6 | |

| Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.